(Rac)-Valsartan-d9

Beschreibung

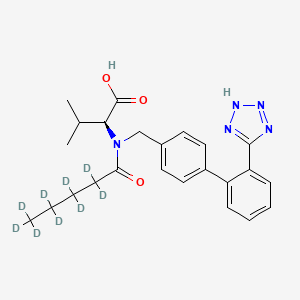

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KDDXQTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648813 | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089736-73-1 | |

| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-Valsartan-d9: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Valsartan-d9, a deuterated isotopologue of the angiotensin II receptor blocker, Valsartan. This document details a plausible synthetic route, experimental protocols, and the analytical techniques used to verify the structure, purity, and isotopic enrichment of the final compound. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the accurate quantification of Valsartan in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the acylation of a key intermediate with a deuterated acylating agent. The general strategy is to first construct the core biphenyl tetrazole moiety linked to a racemic valine derivative, followed by the introduction of the deuterated pentanoyl group.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the preparation of the deuterated acylating agent, pentanoyl-d9 chloride, and the synthesis of the valsartan precursor followed by the final acylation. A common route for the valsartan backbone involves a Negishi or Suzuki-Miyaura coupling reaction.[2][3] Here, we present a convergent synthesis strategy.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pentanoyl-d9 Chloride

This protocol is based on the general synthesis of acyl chlorides from carboxylic acids.

-

Materials: Pentanoic-d9 acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pentanoic-d9 acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to 50-70°C and maintain until the cessation of gas evolution (HCl and SO₂).

-

The excess thionyl chloride is removed by distillation.

-

The resulting Pentanoyl-d9 chloride is purified by vacuum distillation.

-

Step 2: Synthesis of (Rac)-N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)valine Methyl Ester (Valsartan Precursor)

This is a multi-step process that involves the N-alkylation of (Rac)-Valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the conversion of the nitrile group to a tetrazole ring.

-

Materials: (Rac)-Valine methyl ester hydrochloride, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Sodium azide (NaN₃), Triethylamine (Et₃N) or another suitable base, Zinc chloride (ZnCl₂) or another Lewis acid catalyst, appropriate solvents (e.g., Dichloromethane (DCM), Toluene).

-

Procedure (Simplified):

-

N-Alkylation: (Rac)-Valine methyl ester hydrochloride is reacted with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base to yield (Rac)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate.

-

Tetrazole Formation: The resulting biphenylnitrile intermediate is then reacted with sodium azide and a Lewis acid catalyst (e.g., ZnCl₂) in a suitable solvent like toluene at elevated temperatures to form the tetrazole ring.[4]

-

The product is then worked up and purified, typically by chromatography, to yield the valsartan precursor methyl ester.

-

Step 3: Synthesis of this compound Methyl Ester

-

Materials: Valsartan precursor methyl ester from Step 2, Pentanoyl-d9 chloride from Step 1, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., Dichloromethane).

-

Procedure:

-

Dissolve the valsartan precursor methyl ester (1.0 eq) in the aprotic solvent.

-

Add the non-nucleophilic base (1.1 eq).

-

Cool the mixture to 0°C.

-

Slowly add Pentanoyl-d9 chloride (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound methyl ester.

-

Step 4: Hydrolysis to this compound

-

Materials: this compound methyl ester, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude this compound methyl ester in a mixture of THF and MeOH.

-

Add an aqueous solution of NaOH (e.g., 1 M) and stir the mixture at room temperature for several hours to overnight.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with HCl (e.g., 1 M) to a pH of approximately 3-4, resulting in the precipitation of the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Quantitative Data

Table 1: General Properties and Isotopic Purity

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₀D₉N₅O₃ | [6][7] |

| Molecular Weight | 444.57 g/mol | [6] |

| Isotopic Purity (D9) | ~32% | [8] |

| Isotopic Purity (D8) | ~41% | [8] |

| Isotopic Purity (D7) | ~27% | [8] |

| Chemical Purity (HPLC) | >98% | [9] |

Table 2: Mass Spectrometry Data

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Valsartan | ESI+ | 436.2 | 235.2 | [10] |

| This compound | ESI+ | 445.2 | 235.2 | [10] |

Table 3: Predicted ¹H-NMR Data (in CDCl₃)

The ¹H-NMR spectrum of this compound is expected to be identical to that of non-deuterated Valsartan, with the notable exception of the signals corresponding to the pentanoyl group, which should be absent or significantly diminished.[11] The following table is based on the known spectrum of Valsartan, with the pentanoyl signals removed.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1-7.8 | m | Aromatic protons |

| ~4.95 | m | CH-N (Valine) |

| ~4.3-4.8 | m | CH₂-N |

| ~2.2 | m | CH-(CH₃)₂ (Valine) |

| ~0.9-1.0 | m | CH-(CH₃)₂ (Valine) |

Note: The spectrum of Valsartan can be complex due to the presence of rotamers around the amide bond, leading to broadened or multiple signals for some protons.

Experimental Methodologies for Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the chemical purity of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 50:50 (v/v) mixture of water:acetonitrile with 0.1% glacial acetic acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV at 273 nm.[12]

-

Expected Outcome: A single major peak corresponding to this compound, with the purity calculated from the peak area percentage. The retention time for valsartan is reported to be around 4.6 minutes under these conditions.[12]

Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is used to confirm the molecular weight and isotopic incorporation, and is the primary technique for its use as an internal standard.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10]

-

Expected Outcome: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 445.3, confirming the incorporation of nine deuterium atoms (a mass shift of +9 compared to the non-deuterated valsartan at m/z 436.2).[10][11] The fragmentation pattern in MS/MS should show the characteristic product ion at m/z 235.2.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for confirming the structure and the location of deuteration.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Outcome: The ¹H-NMR spectrum will show signals corresponding to the aromatic, benzylic, and valine protons of the valsartan molecule. Crucially, the signals typically found in the δ 0.8-2.5 ppm range corresponding to the protons of the pentanoyl side chain will be absent, confirming successful deuteration at this position.[11] The integration of the remaining signals should be consistent with the number of protons in the non-deuterated parts of the molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pharmacyjournal.net [pharmacyjournal.net]

- 6. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]

- 7. Pentanoyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]

- 12. sphinxsai.com [sphinxsai.com]

(Rac)-Valsartan-d9: A Technical Guide for Researchers

(Rac)-Valsartan-d9 , a deuterium-labeled analog of the angiotensin II receptor blocker Valsartan, serves as a critical tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for the highly accurate and precise quantification of Valsartan in complex biological matrices. This technical guide provides an in-depth overview of the utilization of this compound in research, focusing on its role in analytical method validation, pharmacokinetic studies, and metabolic investigations.

Core Application: Internal Standard in Bioanalytical Methods

The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Due to its structural similarity and identical physicochemical properties to unlabeled Valsartan, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass, owing to the nine deuterium atoms, allows for its distinct detection from the analyte of interest. This ensures reliable quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Quantitative Data for LC-MS/MS Methods

The following tables summarize typical experimental parameters for the quantification of Valsartan using this compound as an internal standard in human plasma.

Table 1: Sample Preparation Techniques

| Method | Description | Key Steps |

| Protein Precipitation | A simple and rapid method for removing proteins from plasma samples.[4] | 1. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing the analyte and internal standard. 2. Vortex to mix and denature proteins. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant. |

| Solid-Phase Extraction (SPE) | A more selective method that provides cleaner extracts compared to protein precipitation.[5][6] | 1. Condition the SPE cartridge with an appropriate solvent. 2. Load the pre-treated plasma sample onto the cartridge. 3. Wash the cartridge to remove interfering substances. 4. Elute the analyte and internal standard with a suitable solvent. |

| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[7] | 1. Add an immiscible organic solvent to the plasma sample. 2. Vortex to facilitate the transfer of the analyte and internal standard to the organic phase. 3. Separate the organic layer. 4. Evaporate the solvent and reconstitute the residue for analysis. |

Table 2: Chromatographic and Mass Spectrometric Parameters

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[5][8] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode.[7] |

| MRM Transitions (m/z) | Valsartan: 436.2 → 291.2 (Positive), 434.2 → 179.1 (Negative)[7] This compound: 445.2 → 291.2 (Positive), 443.2 → 179.1 (Negative)[7] |

| Collision Energy (eV) | Optimized for each transition, typically in the range of 10-40 eV. |

Experimental Protocols

Protocol 1: Quantification of Valsartan in Human Plasma using LC-MS/MS

This protocol describes a typical workflow for the quantitative analysis of Valsartan in human plasma samples for a pharmacokinetic or bioequivalence study.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detect Valsartan and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of Valsartan to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Valsartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Role in Pharmacokinetic and Bioequivalence Studies

This compound is indispensable in clinical research, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies.[8] These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug and for comparing the bioavailability of a generic drug product to its brand-name counterpart. The use of a stable isotope-labeled internal standard like this compound ensures the accuracy and reliability of the concentration-time data, which is fundamental for the calculation of key pharmacokinetic parameters.[9][10][11]

Table 3: Key Pharmacokinetic Parameters of Valsartan

| Parameter | Description | Typical Value (for an 80 mg oral dose) |

| Cmax | Maximum plasma concentration | ~1.64 - 3.46 mg/L[12] |

| Tmax | Time to reach Cmax | ~2 - 4 hours[12] |

| AUC | Area under the plasma concentration-time curve | Varies depending on the study |

| t1/2 | Elimination half-life | ~6 - 9 hours[12] |

Application in Metabolism Studies

While the primary role of this compound is as an internal standard, the principles of isotopic labeling are also fundamental to drug metabolism research.[3] The main metabolic pathway of Valsartan is the hydroxylation of the valeryl side chain to form valeryl-4-hydroxy valsartan, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[13][14]

By using a stable isotope-labeled compound, researchers can accurately quantify both the parent drug and its metabolites in various biological samples (e.g., plasma, urine, feces). This allows for the elucidation of metabolic pathways and the calculation of metabolic ratios.

Visualizations

References

- 1. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]

- 2. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a method for quantitative determination of valsartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics and pharmacodynamics of valsartan in the post-myocardial infarction population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic activity on valsartan of 38 CYP2C9 variants from the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Valsartan vs. Non-Deuterated Valsartan: A Technical Guide to a Potential Pharmacokinetic Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic for hypertension and heart failure. Its clinical efficacy is well-established; however, like all xenobiotics, its pharmacokinetic profile is subject to metabolic processes that can influence its therapeutic window and side-effect profile. This technical guide explores the potential advantages of deuterated valsartan over its non-deuterated counterpart. By leveraging the kinetic isotope effect (KIE), the strategic replacement of hydrogen with deuterium at metabolically active sites can predictably slow down the rate of metabolism. This guide will delve into the metabolic pathways of valsartan, the scientific principles of deuteration, and the theoretical improvements in the pharmacokinetic profile of a deuterated valsartan analogue. While direct comparative clinical data between deuterated and non-deuterated valsartan is not publicly available, this document synthesizes the existing knowledge of valsartan's metabolism and the established principles of drug deuteration to provide a comprehensive overview for research and development professionals.

Introduction to Valsartan and the Rationale for Deuteration

Valsartan exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] While effective, the metabolism of valsartan, although minimal, presents an opportunity for optimization through deuteration. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[2] This increased bond strength can slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE).[3][4] By reducing the rate of metabolism, deuteration can potentially lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and a more consistent therapeutic effect.[][6]

Metabolism of Non-Deuterated Valsartan

The metabolism of valsartan is limited, with approximately 20% of the dose being metabolized. The primary metabolic pathway is the hydroxylation of the valeryl side chain to form the 4-hydroxyvalsartan metabolite.[7][8] This reaction is exclusively catalyzed by the cytochrome P450 enzyme CYP2C9.[7][8] Although 4-hydroxyvalsartan is pharmacologically inactive as an angiotensin II receptor blocker, it has been shown to possess off-target activity, such as potent inhibition of platelet aggregation.[1]

Experimental Protocol: In Vitro Metabolism of Valsartan

The identification of CYP2C9 as the primary enzyme responsible for valsartan's metabolism was determined through in vitro studies using human liver microsomes and recombinant CYP enzymes. A typical experimental protocol is as follows:

-

Incubation: Valsartan is incubated with human liver microsomes or specific recombinant CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) in the presence of a NADPH-generating system at 37°C.

-

Inhibition Studies: To confirm the role of a specific CYP enzyme, incubations are performed in the presence of known selective inhibitors for different CYP isoforms. For example, diclofenac is a selective inhibitor of CYP2C9.

-

Metabolite Identification and Quantification: Following incubation, the reaction is stopped, and the mixture is analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the formation of 4-hydroxyvalsartan.

-

Kinetic Analysis: To determine the enzyme kinetics, varying concentrations of valsartan are incubated with the enzyme source, and the rate of metabolite formation is measured. This allows for the calculation of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).

Based on such studies, it was concluded that CYP2C9 is the sole enzyme responsible for the 4-hydroxylation of valsartan in human liver microsomes.[7][8]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic oxidation can significantly slow down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond, making it more difficult to break.

For a metabolic reaction to be susceptible to a significant KIE, the cleavage of the C-H bond must be the rate-determining step of the reaction. Many cytochrome P450-mediated reactions, including hydroxylation, have been shown to exhibit a significant KIE upon deuteration.[2][4]

Deuterated Valsartan: A Theoretical Enhancement

Given that the primary metabolic pathway of valsartan is CYP2C9-mediated hydroxylation of the valeryl side chain, this position is a prime target for deuteration. By replacing the hydrogen atoms at the 4-position of the valeryl group with deuterium, it is hypothesized that the rate of formation of 4-hydroxyvalsartan would be significantly reduced.

Hypothesized Pharmacokinetic Improvements of Deuterated Valsartan

Slowing the metabolism of valsartan through deuteration is expected to result in several potential pharmacokinetic advantages:

-

Increased Half-Life (t½): A reduced rate of metabolic clearance would lead to a longer elimination half-life.

-

Increased Area Under the Curve (AUC): Slower metabolism would result in a greater overall drug exposure.

-

Reduced Peak-to-Trough Fluctuation: A longer half-life could lead to more stable plasma concentrations over the dosing interval.

-

Potentially Lower Dosing Frequency: A more sustained therapeutic effect could allow for less frequent administration.

-

Reduced Formation of the 4-hydroxyvalsartan Metabolite: This could potentially alter the overall pharmacological profile, including the off-target effects of the metabolite.[1]

Data Presentation: Comparative Pharmacokinetics

While no direct comparative data exists, the following tables summarize the known pharmacokinetic parameters of non-deuterated valsartan and the theoretical, anticipated changes for deuterated valsartan based on the principles of the KIE.

Table 1: Pharmacokinetic Parameters of Non-Deuterated Valsartan

| Parameter | Value | Reference(s) |

| Bioavailability | ~23-39% | [9] |

| Time to Peak (Tmax) | 2-4 hours | [10] |

| Elimination Half-life (t½) | ~6-9 hours | [9][10] |

| Metabolism | ~20% of dose | [11] |

| Primary Metabolite | 4-hydroxyvalsartan | [7][8] |

| Metabolizing Enzyme | CYP2C9 | [7][8] |

| Excretion | Primarily fecal (biliary) | [11] |

Table 2: Theoretical Pharmacokinetic Profile of Deuterated Valsartan (Hypothetical)

| Parameter | Anticipated Change | Rationale |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism. |

| Time to Peak (Tmax) | Likely Unchanged | Absorption is not expected to be significantly affected. |

| Elimination Half-life (t½) | Increased | Slower metabolic clearance due to the KIE. |

| Metabolism | Reduced (<20% of dose) | Slower rate of CYP2C9-mediated hydroxylation. |

| Primary Metabolite | Reduced formation | Deuteration at the site of metabolism. |

| Metabolizing Enzyme | CYP2C9 | The metabolic pathway remains the same, but the rate is altered. |

| Excretion | Increased proportion of unchanged drug | A smaller fraction of the drug is metabolized. |

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Synthesis of Deuterated Valsartan

The synthesis of deuterated valsartan would follow similar synthetic routes to non-deuterated valsartan, with the key difference being the use of deuterated starting materials or reagents at the appropriate step to introduce deuterium into the valeryl side chain. For example, a deuterated valeryl chloride could be used in the acylation step of the synthesis.[12][13][14] A commercially available deuterated analog is Valsartan D9, where nine hydrogen atoms on the N-pentanoyl side chain have been replaced with deuterium.[15]

Experimental Protocol: General Synthesis of Valsartan

A common synthetic approach for valsartan involves the following key steps:

-

N-acylation: L-valine methyl ester is acylated with valeryl chloride to form methyl N-pentanoyl-L-valinate.

-

Alkylation: The resulting compound is alkylated with a protected biphenylmethyl bromide derivative.

-

Tetrazole Formation: The tetrazole ring is formed, often using an organotin azide reagent followed by deprotection.

-

Saponification: The methyl ester is hydrolyzed to the carboxylic acid to yield valsartan.

To synthesize deuterated valsartan, a deuterated valeryl chloride would be used in the first step.

Conclusion and Future Directions

The application of deuterium substitution to valsartan presents a compelling, albeit theoretical at this stage, opportunity to enhance its pharmacokinetic properties. By targeting the known site of metabolism on the valeryl side chain, deuteration is expected to slow down CYP2C9-mediated hydroxylation, leading to a longer half-life and increased drug exposure. This could translate into a more favorable dosing regimen and potentially a more consistent therapeutic effect.

It is important to reiterate that this guide is based on established scientific principles and the known metabolic profile of valsartan, in the absence of direct comparative clinical or preclinical data. Further in vitro and in vivo studies are necessary to quantify the magnitude of the kinetic isotope effect on valsartan metabolism and to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated valsartan. Such studies would be crucial to validate the theoretical advantages outlined in this document and to determine the clinical viability of deuterated valsartan as a next-generation ARB.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 13. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]

Isotopic Labeling of Valsartan for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of valsartan for use in metabolic studies. It covers the primary metabolic pathways, detailed experimental protocols for in vivo and in vitro studies, and methods for the synthesis of isotopically labeled valsartan.

Introduction to Valsartan Metabolism

Valsartan, an angiotensin II receptor blocker, is primarily eliminated unchanged, with metabolism accounting for a minor portion of its clearance. Approximately 20% of an administered dose is recovered as metabolites. The principal metabolic pathway is the oxidation of the valeryl side chain, mediated by the cytochrome P450 enzyme CYP2C9, to form valeryl-4-hydroxy valsartan, an inactive metabolite.[1][2] Additionally, glucuronide conjugates of valsartan have been identified in vitro.[3] Understanding these pathways is crucial for designing and interpreting metabolic studies.

Quantitative Analysis of Valsartan Metabolism and Pharmacokinetics

Isotopically labeled compounds are essential for accurate quantification in absorption, distribution, metabolism, and excretion (ADME) studies. The use of ¹⁴C-labeled valsartan has enabled detailed mass balance and pharmacokinetic analyses in humans.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of valsartan and total radioactivity following a single oral 80 mg dose of [¹⁴C]-valsartan in healthy male volunteers.[4]

| Parameter | Valsartan | Total Radioactivity |

| Cmax (ng-eq/mL) | 2315 ± 939 | 2481 ± 918 |

| Tmax (h) | 1.1 ± 0.2 | 1.1 ± 0.2 |

| AUC₀-∞ (ng-eq·h/mL) | 10779 ± 2964 | 14811 ± 3450 |

| Terminal Half-life (h) | 6.0 ± 1.0 | 81.0 ± 33.0 |

Excretion and Mass Balance

The primary route of excretion for valsartan and its metabolites is through the feces. The following table details the recovery of radioactivity after a single oral dose of [¹⁴C]-valsartan.[4]

| Excretion Route | Mean % of Administered Dose |

| Urine | 13.3 ± 3.7 |

| Feces | 85.5 ± 4.5 |

| Total Recovery | 98.8 ± 1.1 |

Metabolite Profile

Valsartan is the major drug-related component found in excreta. The valeryl-4-hydroxy valsartan metabolite (M1) accounts for a small percentage of the administered dose.

| Compound | Mean % of Dose in Excreta |

| Unchanged Valsartan | 80.6 ± 5.0 |

| Valeryl-4-hydroxy valsartan (M1) | 9.0 ± 3.0 |

Experimental Protocols

In Vivo Human ADME Study using ¹⁴C-Valsartan

This protocol outlines a typical human ADME study to determine the mass balance, excretion routes, and metabolic profile of valsartan.

Objective: To investigate the absorption, distribution, metabolism, and excretion of valsartan in healthy volunteers following a single oral dose of ¹⁴C-labeled valsartan.

Methodology:

-

Subject Recruitment: Enroll healthy male volunteers who meet the inclusion/exclusion criteria for a standard human ADME study.[5]

-

Dosing: Administer a single oral dose of 80 mg of valsartan containing a tracer amount (e.g., 50-100 µCi) of [¹⁴C]-valsartan, typically as a buffered solution.[4]

-

Sample Collection:

-

Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose) for pharmacokinetic analysis of both total radioactivity and unchanged valsartan.

-

Collect all urine and feces for at least 7 days post-dose, or until the radioactivity recovered is >95% of the administered dose.

-

-

Sample Analysis:

-

Total Radioactivity: Determine the total radioactivity in plasma, whole blood, urine, and homogenized feces by liquid scintillation counting (LSC).

-

Metabolite Profiling: Pool urine and fecal homogenates for each subject. Extract the samples and analyze using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify valsartan and its metabolites.

-

Metabolite Identification: Characterize the structure of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data for total radioactivity and unchanged valsartan.

-

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for valsartan metabolism and to determine the kinetic parameters.

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of valeryl-4-hydroxy valsartan in human liver microsomes.

Methodology:

-

Materials: Pooled human liver microsomes, valsartan, NADPH regenerating system, and analytical standards.

-

Incubation:

-

Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), valsartan at various concentrations (e.g., 1-100 µM), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

-

LC-MS/MS Analysis:

-

Quantify the formation of valeryl-4-hydroxy valsartan using a validated LC-MS/MS method.

-

Use a suitable internal standard for accurate quantification.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration.

-

Determine the kinetic parameters, Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation. The apparent Km and Vmax values for the formation of 4-OH valsartan have been reported to be in the range of 41.9-55.8 µM and 27.2-216.9 pmol/min/mg protein, respectively.[2]

-

Synthesis of Isotopically Labeled Valsartan

The synthesis of isotopically labeled valsartan is crucial for conducting the metabolic studies described above. The position of the label should be in a metabolically stable part of the molecule to prevent its loss during biotransformation.

¹⁴C-Labeled Valsartan

The synthesis of [¹⁴C]-valsartan is typically achieved by introducing the label into the L-valine moiety. This can be accomplished by using commercially available ¹⁴C-labeled L-valine as a starting material in the overall synthesis of valsartan. The synthesis involves the coupling of the labeled L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl, followed by N-acylation with valeryl chloride, formation of the tetrazole ring, and final hydrolysis.

³H-Labeled Valsartan

Tritium labeling of valsartan can be achieved through iridium-catalyzed hydrogen isotope exchange.[6] This method allows for the direct exchange of hydrogen atoms on the aromatic rings with tritium from a tritium source (e.g., tritium gas). The ortho-directing nature of the tetrazole and carboxylic acid groups can be exploited to achieve regioselective labeling.

Stable Isotope Labeled (¹³C, ²H) Valsartan

Deuterium-labeled valsartan (e.g., valsartan-d8) is commercially available and is commonly used as an internal standard in quantitative bioanalytical methods.[7] The synthesis of ¹³C-labeled valsartan would follow a similar strategy to the ¹⁴C-synthesis, using the appropriate ¹³C-labeled precursors.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Valsartan

The metabolism of valsartan is limited but involves key enzymatic reactions. The diagram below illustrates the known metabolic pathways.

Logical Workflow for Isotopic Labeling Strategy

The choice of isotope for labeling valsartan depends on the specific goals of the metabolic study. The following diagram illustrates a logical workflow for selecting the appropriate isotopologue.

References

- 1. d-nb.info [d-nb.info]

- 2. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics, disposition and biotransformation of [14C]-radiolabelled valsartan in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

(Rac)-Valsartan-d9: A Technical Guide for Researchers

(An In-depth Technical Guide on (Rac)-Valsartan-d9 for Researchers, Scientists, and Drug Development Professionals)

This technical guide provides comprehensive information on this compound, a deuterated analog of the angiotensin II receptor blocker (ARB), Valsartan. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its mechanism of action.

Core Data Presentation

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

| Parameter | Value | Reference(s) |

| CAS Number | 1089736-73-1 | [1][2][3][4] |

| Molecular Weight | 444.57 g/mol | [4][5][6][7] |

| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | [1][2][6][7] |

Mechanism of Action and Signaling Pathways

Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[8] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that mediates vasoconstriction, aldosterone secretion, and cellular growth. By blocking the AT1 receptor, Valsartan prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.

The signaling cascade initiated by angiotensin II binding to the AT1 receptor is complex, involving G-protein dependent and independent pathways. Upon activation, the AT1 receptor couples to Gq/11 and Gi/o proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentrations.[9] This cascade stimulates protein kinase C (PKC) and other downstream kinases like the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[1][10] Valsartan's blockade of the AT1 receptor has been shown to ameliorate aging-induced aortic degeneration by inhibiting AT1 receptor-mediated ERK activity.[10][11]

The following diagram illustrates the simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of Valsartan.

Caption: Angiotensin II signaling pathway and Valsartan's point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments involving Valsartan are provided below. These protocols can be adapted for use with this compound, which is often employed as an internal standard in quantitative analyses.

High-Performance Liquid Chromatography (HPLC) for Valsartan Quantification

This method is for the determination of Valsartan in bulk and pharmaceutical dosage forms.

a. Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (58:42 v/v)[13]

-

Detection Wavelength: 250 nm[13]

-

Column Temperature: 25°C[14]

b. Preparation of Standard Solution:

-

Accurately weigh 100 mg of Valsartan working standard and transfer to a 100 ml volumetric flask.[14]

-

Add approximately 50 ml of a diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate to dissolve.[14]

-

Dilute to the mark with the diluent.

-

Further dilute this stock solution to obtain a final standard solution of a desired concentration (e.g., 100 µg/ml).[14]

c. Preparation of Sample Solution (from tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Valsartan and transfer it to a 100 ml volumetric flask.[15]

-

Add about 50 ml of methanol and sonicate for 30 minutes with occasional shaking.[15]

-

Allow the solution to cool to room temperature and then dilute to volume with methanol.[15]

-

Filter the solution through a 0.45 µm nylon filter.[15]

-

Transfer a suitable aliquot (e.g., 5 ml) of the filtered solution into a volumetric flask (e.g., 100 ml) and dilute to volume with the mobile phase.[15]

d. Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution multiple times to ensure system suitability.

-

Inject the sample solution.

-

The retention time for Valsartan is typically observed around 4.6 to 11.9 minutes, depending on the specific method parameters.[12][14]

-

Quantify the amount of Valsartan in the sample by comparing the peak area with that of the standard solution.

The following workflow diagram outlines the HPLC analysis process.

Caption: Workflow for the quantification of Valsartan using HPLC.

Angiotensin II Receptor Binding Assay (In Vitro)

This assay is used to determine the binding affinity of compounds like Valsartan to the angiotensin II receptors.

a. Materials:

-

Rat liver membranes (which express AT1 receptors in abundance)[16]

-

Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II[16]

-

This compound or unlabeled Valsartan as a competitor.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

b. Procedure (Competition/Inhibition Experiment):

-

Prepare rat liver membranes.

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([¹²⁵I][Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the competitor (Valsartan).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled angiotensin II analog.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

c. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki) of Valsartan for the AT1 receptor.

This standardized in vitro binding assay provides a reproducible and precise tool to characterize the pharmacodynamic profile of angiotensin II receptor antagonists.[17]

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and mechanism of action of Valsartan. Its use as an internal standard in analytical methods ensures accuracy and reliability. Understanding the experimental protocols and the underlying signaling pathways is crucial for the effective application of this compound in pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]

- 3. Valsartan D9 | 1089736-73-1 [chemicalbook.com]

- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 10. Valsartan ameliorates ageing-induced aorta degeneration via angiotensin II type 1 receptor-mediated ERK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Valsartan ameliorates ageing-induced aorta degeneration via angiotensin II type 1 receptor-mediated ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (Rac)-Valsartan-d9

This in-depth technical guide provides a detailed overview of the physical and chemical properties of (Rac)-Valsartan-d9, a deuterated analog of the angiotensin II receptor blocker, Valsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize labeled compounds for quantitative analysis and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Valsartan, where nine hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Valsartan in biological matrices.[1][2]

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | Mass Spectrometry |

| Molecular Weight | 444.57 g/mol | Calculated |

| CAS Number | 1089736-73-1 (for S-isomer) | Chemical Abstracts Service |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) | Supplier Data[3] |

| Purity | ≥98% (isotopic purity) | HPLC, Mass Spectrometry |

| Storage | Store at -20°C for long-term stability.[4][5] | Supplier Recommendation |

Note: Specific melting and boiling point data for this compound are not consistently reported in publicly available sources.

Mechanism of Action and Signaling Pathways

The pharmacological activity of this compound is identical to that of unlabeled Valsartan. Deuterium labeling does not alter the mechanism of action, which involves the blockade of the angiotensin II receptor type 1 (AT1).[6][7][8]

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Valsartan is a potent and selective antagonist of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the binding of angiotensin II to the AT1 receptor, Valsartan inhibits vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[6][7][8][9]

Modulation of the Src/PI3K/Akt Signaling Pathway

Beyond its primary role in RAAS inhibition, Valsartan has been shown to increase the bioavailability of nitric oxide (NO) in endothelial cells. This effect is mediated through the activation of the Src/PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[4]

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for its effective use in research. The following protocols are based on established methods for Valsartan and can be adapted for its deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for the quantification of Valsartan in biological samples, with this compound serving as the internal standard.[1]

Objective: To develop a sensitive and specific method for the quantification of Valsartan.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Valsartan: m/z 436.2 → 291.2

-

This compound: m/z 445.2 → 298.2

-

-

Collision Energy and other MS parameters: To be optimized for the specific instrument.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and structure of this compound, and to verify the position and extent of deuterium incorporation.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum of this compound will be similar to that of Valsartan, but with the absence of signals corresponding to the nine deuterated positions on the pentanoyl group. The remaining protons on the biphenylmethyl and valine moieties should be observable.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit characteristic multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Objective: To obtain an IR spectrum for functional group analysis.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.

Expected Spectral Features:

-

The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide C=O stretch, and aromatic C-H stretches.

-

A key feature for the deuterated compound will be the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of unlabeled Valsartan.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Valsartan in pharmacokinetic and drug metabolism studies. Its physical and chemical properties are well-defined, and established analytical methods can be readily adapted for its use. The understanding of its mechanism of action, identical to the parent drug, provides the necessary context for its application in pharmacological research. This guide provides a comprehensive foundation for researchers and scientists working with this important deuterated internal standard.

References

- 1. A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]

- 5. Valsartan-d9 | TargetMol [targetmol.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (Rac)-Valsartan-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of (Rac)-Valsartan-d9, a deuterated internal standard essential for the accurate quantification of Valsartan in preclinical and clinical research. This document details commercially available sources, their specifications, and standardized experimental protocols for its use in bioanalytical assays.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers catering to the research and pharmaceutical industries. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and the provision of a comprehensive certificate of analysis. The following table summarizes the product specifications from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Veeprho | rac-Valsartan-D9 | N/A | C₂₄H₂₀D₉N₅O₃ | 444.58 | High Purity | Meets USP, EMA, JP, and BP standards; suitable for ANDA and NDA applications.[1] |

| Clinivex | rac-Valsartan-d9 | 1089736-73-1 (S-Isomer) | C₂₄H₂₀D₉N₅O₃ | 444.58 | Not Specified | Available in 10mg, 25mg, 50mg, 100mg units.[2] |

| MedChemExpress | This compound | HY-18204S3 (Cat. No.) | Not Specified | Not Specified | Not Specified | Labeled as a deuterium-labeled Valsartan for research.[3] |

| LGC Standards | Valsartan-d9 (Major) | 1089736-73-1 | C₂₄H₂₀D₉N₅O₃ | 444.57 | >95% (HPLC) | Stored at -20°C.[4] |

| Axios Research | rac-Valsartan-d9 | 1089736-73-1 | Not Specified | Not Specified | High Purity | Intended for analytical purposes as a reference standard.[5] |

Experimental Protocol: Quantification of Valsartan in Plasma using this compound by LC-MS/MS

The following protocol outlines a typical bioanalytical method for the quantification of Valsartan in plasma samples, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.[6][7]

Preparation of Stock and Working Solutions

-

Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Valsartan in a suitable solvent such as methanol or a mixture of methanol and water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Valsartan stock solution.

-

Working Standard Solutions: Prepare serial dilutions of the Valsartan stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution in 50% (vol/vol) methanol.[6]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (20 µg/mL).[6]

-

Vortex the mixture briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins and vortex for 10 seconds.[6]

-

Centrifuge the mixture at 15,000 rpm for 3 minutes at 4°C.[6]

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[6]

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used.[6]

-

Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate in water with 1.0% formic acid.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Flow Rate: 0.600 mL/min.[6]

-

Gradient Elution: A typical gradient starts at 40% B, increases linearly to 55% B, then to 90% B, and finally returns to the initial conditions.[6]

-

Column Temperature: 40°C.[6]

-

-

Mass Spectrometry (MS/MS):

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of experiments and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.

Caption: Bioanalytical workflow for Valsartan quantification.

Caption: Valsartan's mechanism of action via AT1 receptor blockade.

References

- 1. veeprho.com [veeprho.com]

- 2. theclinivex.com [theclinivex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]

- 5. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]

- 6. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

(Rac)-Valsartan-d9: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-Valsartan-d9, a deuterated analog of the angiotensin II receptor antagonist, valsartan. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and analysis.

Core Stability and Storage Data

This compound is a stable isotope-labeled compound used as an internal standard in quantitative analyses. Proper handling and storage are paramount to ensure its integrity and accuracy in experimental applications. The following tables summarize the key stability and storage parameters for this compound.

Table 1: Recommended Storage Conditions and Stability

| Parameter | Condition | Duration | Source(s) |

| Storage Temperature | -20°C | ≥ 4 years | [1][2][3] |

| In solvent at -80°C | 1 year | [4] | |

| Shipping Temperature | Room Temperature | Not specified for long-term | [2][4][5][6] |

| Long-term Stability (Powder) | -20°C | 3 years | [4] |

Table 2: Solubility Data

| Solvent | Concentration | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [2][3] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2][3] |

| Ethanol | 30 mg/mL | [2][3] |

Forced Degradation and Stability-Indicating Methods

While specific forced degradation studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, valsartan, provides critical insights into its potential degradation pathways. The deuteration on the pentanoyl chain is not expected to significantly alter the primary degradation mechanisms. Studies on valsartan have been conducted under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.

Table 3: Summary of Valsartan Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observed Degradation | Source(s) |

| Acidic Hydrolysis | 1M HCl, reflux for 2 hours | Two degradation products observed. | [7] |

| 1N HCl, 70°C for 1 hour | Degradant observed at RRT 0.40. | [8] | |

| 1M HCl, 60°C for 6 hours | 23.61% degradation. | [9] | |

| Alkaline Hydrolysis | 0.1M NaOH, room temperature for 2 hours | One degradation product observed. | [7] |

| 0.1N NaOH, 70°C for 1 hour | No significant degradation. | [8] | |

| Oxidative Degradation | 7% H₂O₂, 60°C for 6 hours | 19.77% degradation. | [9] |

| 3.0% and 10% H₂O₂ | Mild degradation observed. | [10] | |

| Thermal Degradation | Dry heat at 80°C for 2 hours | Stable. | [7][10] |

| Wet heat (reflux in methanol) for 2 hours | Stable. | [7] | |

| Photolytic Degradation | UV cabinet (320-400 nm) | Mild degradation observed. | [10] |

| Photostability chamber at 254 nm for 8 hours | Stable. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of valsartan, which are applicable for designing studies for this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example of an isocratic RP-HPLC method used for the determination of valsartan and its degradation products.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase :

-

Flow Rate : 1.2 mL/min.[8]

-

Detection Wavelength : 250 nm.[8]

-

Sample Preparation :

-

Subject the drug substance to stress conditions (e.g., acid hydrolysis).

-

Neutralize the solution if necessary.

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

-

High-Performance Thin-Layer Chromatography (HPTLC) Method

An alternative method for assessing stability is HPTLC, which can effectively separate the drug from its degradation products.

-

Stationary Phase : Aluminum-backed silica gel 60F254 plates.[7]

-

Mobile Phase : Toluene:Ethyl Acetate:Methanol:Formic Acid (60.0:20.0:20.0:1.0 v/v/v/v).[7]

-

Sample Application : Apply the sample as bands.

-

Development : Develop the plate in a suitable chamber.

-

Detection : Densitometric analysis in absorbance mode at 250 nm.[7]

Visualizations

The following diagrams illustrate the mechanism of action of valsartan and a general workflow for stability testing.

Caption: Mechanism of action of Valsartan as an AT1 receptor antagonist.

Caption: General workflow for stability testing of a drug substance.

References

- 1. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Valsartan D9 | 1089736-73-1 [chemicalbook.com]

- 4. Valsartan-d9 | TargetMol [targetmol.com]

- 5. theclinivex.com [theclinivex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. akjournals.com [akjournals.com]

- 8. acgpubs.org [acgpubs.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Deuterated Valsartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological activity of valsartan, a potent and selective angiotensin II receptor blocker (ARB), and explores the potential implications of deuteration on its pharmacological profile. While direct comparative studies on deuterated valsartan are not extensively available in public literature, this document synthesizes the well-established data for valsartan and extrapolates the likely benefits of isotopic substitution based on the kinetic isotope effect. Deuteration, the strategic replacement of hydrogen with deuterium atoms, has the potential to enhance the metabolic stability of pharmaceuticals, leading to an improved pharmacokinetic profile.[1][2][] This guide offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate signaling pathways and experimental workflows.

Introduction to Valsartan and the Rationale for Deuteration

Valsartan is a nonpeptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[4] It exerts its therapeutic effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone release, which leads to a reduction in blood pressure.[5]

The concept of "deuterated drugs" involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen.[] This modification can strengthen the chemical bonds (C-D vs. C-H), making them more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[6][7] This phenomenon, known as the kinetic isotope effect, can lead to several potential advantages:

-

Reduced Metabolic Clearance: Slower metabolism can decrease the rate of drug clearance from the body.[]

-

Prolonged Half-Life: A lower clearance rate can extend the drug's elimination half-life, potentially allowing for less frequent dosing.[]

-

Increased Systemic Exposure: Reduced first-pass metabolism can lead to higher bioavailability and overall drug exposure (AUC).[]

-

Improved Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[2][6]

Given that valsartan undergoes some metabolism, deuteration at specific sites could potentially enhance its pharmacokinetic properties, leading to a more favorable clinical profile.

Mechanism of Action and Signaling Pathway

Valsartan is a highly selective antagonist for the AT1 receptor, exhibiting a binding affinity that is approximately 20,000 to 30,000 times greater for the AT1 receptor than for the AT2 receptor.[5][8] The blockade of the AT1 receptor by valsartan prevents the physiological actions of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a complex intracellular signaling cascade.

Quantitative Biological Data

The following tables summarize the key quantitative data for valsartan. The data for deuterated valsartan is hypothetical and represents potential changes based on the kinetic isotope effect.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Assay Type | Species | Ki (nM) | pKi | Reference(s) |

| Valsartan | AT1 | Radioligand Binding | Rat | 2.38 | - | [5] |

| Valsartan | AT1 | Radioligand Binding | - | - | 7.65 ± 0.12 | [9][10][11] |

| Deuterated Valsartan | AT1 | Radioligand Binding | - | Potentially Unchanged | Potentially Unchanged | - |

Ki: Inhibitor constant. A lower Ki indicates higher binding affinity. pKi: The negative logarithm of the Ki value.

Table 2: In Vivo Efficacy (Animal Models)

| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference(s) |

| Valsartan | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | Significant reduction | [12] |

| Valsartan | Normotensive Rats | - | - | Chronic administration led to a marked decrease | [13] |

| Deuterated Valsartan | Spontaneously Hypertensive Rats (SHR) | Potentially lower dose for same effect | Oral | Potentially enhanced and/or prolonged reduction | - |

Table 3: Pharmacokinetic Parameters (Human and Rat)

| Parameter | Valsartan (Human) | Valsartan (Rat) | Deuterated Valsartan (Hypothetical) | Reference(s) |

| Tmax (hours) | 1-2 | - | Potentially Unchanged | [14] |

| Elimination Half-life (t1/2) | ~6-9 hours | 6.34 ± 1.25 hours | Potentially Increased | [8][14][15][16][17] |

| Total Body Clearance | ~2.2 L/hour (IV) | 10.92 ± 1.52 L/h/kg | Potentially Decreased | [8][15][16] |

| Absolute Bioavailability | ~23% (capsule) | - | Potentially Increased | [16] |

Table 4: Clinical Efficacy in Hypertension (Human)

| Treatment (Dose) | Change in Mean Sitting Diastolic BP (mmHg) | Change in Mean Sitting Systolic BP (mmHg) | Responder Rate (%) | Reference(s) |

| Valsartan (80 mg/day) | -9.5 | - | 54 | [4] |

| Valsartan (80 mg/day) | -8.2 | -11.1 | 46 | [18] |

| Valsartan (160 mg/day) | -9.1 | -11.9 | 54 | [18] |

| Placebo | -4.5 | - | 20 | [4] |

| Placebo | -4.4 | -1.3 | 16 | [18] |

Detailed Experimental Protocols

The following are representative protocols for assessing the biological activity of an AT1 receptor antagonist like valsartan or its deuterated analogue.

AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

Objective: To determine the inhibitor constant (Ki) of deuterated valsartan for the AT1 receptor.

Materials:

-

Membrane preparation from cells expressing the human AT1 receptor.

-

Radioligand: [125I]-(Sar1,Ile8) Angiotensin II.

-

Non-labeled competitor: Angiotensin II or a known AT1 antagonist (e.g., valsartan).

-

Test compound: Deuterated valsartan.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (deuterated valsartan) and the non-labeled competitor.

-

In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and either the test compound, non-labeled competitor (for non-specific binding), or buffer (for total binding).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the measurement of blood pressure in a conscious, unrestrained rat model of hypertension.

Objective: To evaluate the antihypertensive effect and duration of action of deuterated valsartan.

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-